4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1322264-51-6
Cat. No.: VC4993210
Molecular Formula: C30H37ClN4O4S2
Molecular Weight: 617.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322264-51-6 |
|---|---|
| Molecular Formula | C30H37ClN4O4S2 |
| Molecular Weight | 617.22 |
| IUPAC Name | 4-[benzyl(ethyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C30H36N4O4S2.ClH/c1-5-32(6-2)19-20-34(30-31-27-21-25(38-4)15-18-28(27)39-30)29(35)24-13-16-26(17-14-24)40(36,37)33(7-3)22-23-11-9-8-10-12-23;/h8-18,21H,5-7,19-20,22H2,1-4H3;1H |
| Standard InChI Key | XWMBJGBCCWKYQY-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4.Cl |
Introduction
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule belonging to the sulfonamide derivatives category. This compound is characterized by its unique structural features, including a benzamide core, a methoxy-substituted benzo[d]thiazole moiety, and a diethylaminoethyl side chain. The presence of these functional groups suggests potential biological activity, making it an interesting subject for pharmaceutical research.
Synthesis and Chemical Reactions
The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield high-purity products. The compound may undergo various chemical reactions to modify its properties or enhance its biological efficacy.
Biological Activity and Potential Applications
The mechanism of action for compounds like 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves interaction with specific biological targets such as enzymes or receptors. Data on its exact mechanism would require further experimental studies to elucidate its pharmacodynamics. The compound has potential applications in various fields, particularly in medicinal chemistry, due to its structural features that suggest biological activity.
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